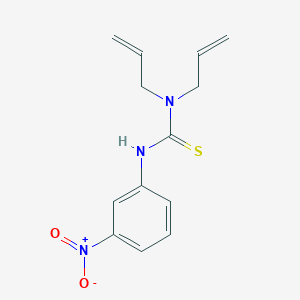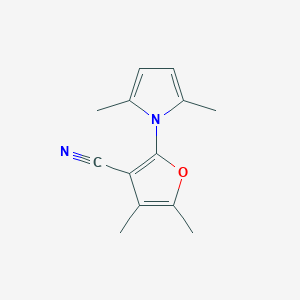
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of proteases by binding to the active site of the enzyme and preventing substrate binding. It has also been found to inhibit the activity of kinases by binding to the ATP-binding site of the enzyme and preventing phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile are varied and depend on the specific enzyme being inhibited. For example, inhibition of proteases can lead to decreased inflammation and tissue damage, while inhibition of kinases can lead to decreased cell proliferation and tumor growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of specific pathways and processes. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action may be complex and not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are many potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis and purification of this compound may lead to more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis method of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves the reaction of 2,5-dimethylpyrrole with 2,3-dimethyl-2-butene-1,4-dinitrile in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation of the pyrrole nitrogen, addition of the nitrile to the pyrrole ring, and elimination of a proton from the furan ring. The resulting compound is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9(2)15(8)13-12(7-14)10(3)11(4)16-13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOKRYJRZNJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

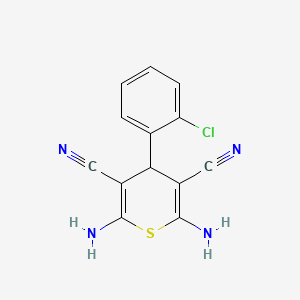
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
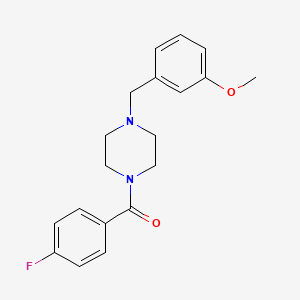
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
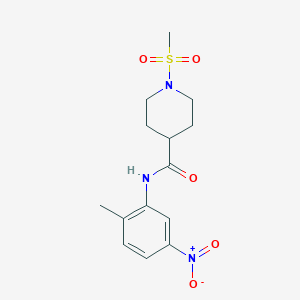
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
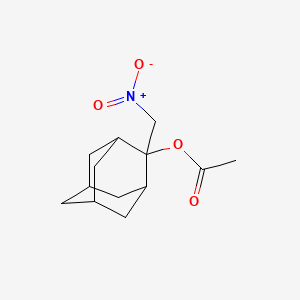
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
